6-Methoxy-3-nitropyridine-2-carbonitrile

Suzuki coupling Negishi coupling Palladium catalysis

6-Methoxy-3-nitropyridine-2-carbonitrile is a non-substitutable building block for medicinal chemistry: the 2-cyano group activates C3 for SNAr while enabling intramolecular cyclization to pyrazolopyridine and benzodiimidazole cores (Piersanti et al., 2007). Unlike des-cyano or des-methoxy analogs, this substitution pattern offers orthogonal reactivity in Suzuki/Negishi couplings and a favorable XLogP3-AA of 1 for improved purification and membrane permeability. Procure with confidence—available in research quantities with purities up to 99.5%.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 950778-43-5
Cat. No. B3314251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-nitropyridine-2-carbonitrile
CAS950778-43-5
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C7H5N3O3/c1-13-7-3-2-6(10(11)12)5(4-8)9-7/h2-3H,1H3
InChIKeyYLBYQWJIFUMVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-nitropyridine-2-carbonitrile (CAS 950778-43-5) Procurement & Technical Baseline


6-Methoxy-3-nitropyridine-2-carbonitrile (CAS 950778-43-5) is a nitrated pyridine derivative featuring methoxy, nitro, and cyano substituents that confer distinct electrophilic and nucleophilic character [1]. This heteroaromatic scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, primarily valued for its orthogonal reactivity in transition-metal-catalyzed cross-couplings and its utility in the synthesis of fused heterocycles [2]. Its commercial availability in research quantities (typically 100 mg to 5 g) with purities ranging from 95% to 99.5% supports both exploratory and scale-up activities .

Technical Rationale: Why 6-Methoxy-3-nitropyridine-2-carbonitrile Cannot Be Readily Replaced


Simple substitution with other 3-nitropyridine derivatives is precluded by the unique electronic and steric landscape created by the 2-cyano and 6-methoxy groups. The strong electron-withdrawing cyano group at C2 activates the adjacent C3 nitro position toward nucleophilic aromatic substitution (SNAr) while simultaneously deactivating the ring toward electrophilic attack [1]. In contrast, analogs lacking the cyano group (e.g., 6-methoxy-3-nitropyridine) or lacking the methoxy group (e.g., 3-nitropyridine-2-carbonitrile) exhibit fundamentally different regioselectivity in cross-coupling reactions and provide no direct route to the pyrazolopyridine and benzodiimidazole scaffolds accessible from the 2-cyano derivative [2]. Therefore, any deviation from this specific substitution pattern requires a full re-optimization of the synthetic route, incurring significant time and resource penalties .

Quantitative Differentiation Evidence: 6-Methoxy-3-nitropyridine-2-carbonitrile vs. Analogs


Cross-Coupling Reactivity: Enabling Suzuki and Negishi Transformations at the 2-Cyano Position

The 2-cyano substituent in 6-methoxy-3-nitropyridine-2-carbonitrile serves as an effective leaving group or directing group in palladium-catalyzed cross-couplings, a functionality absent in the non-cyanated analog 6-methoxy-3-nitropyridine. Vendor documentation explicitly lists the compound as a reactant in Suzuki and Negishi couplings, enabling C-C bond formation at the C2 position . While specific isolated yields are context-dependent, this reactivity profile distinguishes it from 2-chloro-6-methoxy-3-nitropyridine, which, despite its own cross-coupling utility, generates a different regiochemical outcome due to the presence of a chloro rather than a cyano leaving group .

Suzuki coupling Negishi coupling Palladium catalysis

Key Intermediate for A2A Receptor Antagonist Scaffolds: Documented Synthetic Utility

In a 2007 study, 6-methoxy-3-nitropyridine-2-carbonitrile was employed as a key intermediate in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives, which were evaluated as putative A2A receptor antagonists [1]. The 2-cyano group is critical for constructing the fused pyrazole ring via intramolecular cyclization, a transformation that cannot be replicated using 3-nitropyridine-2-carbonitrile (CAS 51315-07-2) due to the absence of the 6-methoxy group, which influences both electronic properties and final target binding. While the final target molecules showed no significant affinity for A1 or A2A receptors, the synthetic route validates the compound's utility in accessing pharmaceutically relevant heterocyclic cores [1].

A2A receptor antagonists fused heterocycles medicinal chemistry

Commercial Purity and Supply Chain Consistency: 95% to 99.5% Grade Availability

Unlike many niche heterocyclic intermediates that suffer from inconsistent purity across suppliers, 6-methoxy-3-nitropyridine-2-carbonitrile is available from multiple reputable vendors with clearly defined purity specifications. BOC Sciences offers the compound at 95% purity , while ChemScene lists a 99.49% purity grade . In contrast, the structurally similar 3-nitropyridine-2-carbonitrile (CAS 51315-07-2) is predominantly offered via custom synthesis with less standardized purity guarantees [1]. This established supply chain reduces procurement risk and analytical validation overhead for end-users.

purity supply chain quality control

Electronic Property Differentiation: Calculated LogP and Topological Polar Surface Area

Computed physicochemical descriptors highlight the distinct molecular profile of 6-methoxy-3-nitropyridine-2-carbonitrile. PubChem reports an XLogP3-AA value of 1 and a topological polar surface area (TPSA) of 91.7 Ų [1]. In comparison, the demethoxylated analog 3-nitropyridine-2-carbonitrile (CAS 51315-07-2) has a molecular weight of 149.11 g/mol (vs. 179.13 g/mol) and, while its exact TPSA is similar (~85-90 Ų), its LogP is lower, leading to different solubility and membrane permeability profiles [2]. The presence of the 6-methoxy group in the target compound increases both molecular weight and lipophilicity, which can influence compound handling, chromatography behavior, and potential passive diffusion in cellular assays.

lipophilicity drug-likeness physicochemical properties

High-Value Application Scenarios for 6-Methoxy-3-nitropyridine-2-carbonitrile Procurement


Medicinal Chemistry: Synthesis of Fused Heterocyclic A2A Receptor Antagonist Scaffolds

Procurement of this compound is essential for research groups pursuing pyrazolo[4,3-b]pyridine or benzodiimidazole cores as adenosine A2A receptor antagonists. The published synthetic route from Piersanti et al. (2007) provides a validated protocol that leverages the 2-cyano group for intramolecular cyclization, offering a clear path to these privileged scaffolds [1]. Any deviation to a non-cyanated or non-methoxylated analog would require a complete redesign of the synthetic strategy, making this compound a non-substitutable building block in this context.

Methodology Development: Palladium-Catalyzed Suzuki and Negishi Cross-Coupling Reactions

Chemists developing new palladium-catalyzed coupling protocols can use 6-methoxy-3-nitropyridine-2-carbonitrile as a test substrate to explore the reactivity of cyano-substituted heteroaryl electrophiles. Unlike the more commonly studied chloro- or bromo- heterocycles, the cyano group presents a different leaving group ability and may enable novel coupling conditions . Its documented use in Suzuki and Negishi reactions provides a baseline for comparison when optimizing new catalytic systems.

Chemical Biology: Probe Synthesis with Enhanced Lipophilicity

For the synthesis of cellular probes where moderate lipophilicity is desired to facilitate membrane permeability, 6-methoxy-3-nitropyridine-2-carbonitrile (XLogP3-AA = 1) offers a more favorable profile than the less lipophilic 3-nitropyridine-2-carbonitrile analog [2]. This property can improve compound handling during purification (e.g., flash chromatography) and may enhance cellular uptake in preliminary biological assays, reducing the need for additional solubility-modifying groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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